molecular formula C15H17N B1604740 1,1-Diphenylpropan-2-amine CAS No. 3139-55-7

1,1-Diphenylpropan-2-amine

Cat. No.: B1604740
CAS No.: 3139-55-7
M. Wt: 211.3 g/mol
InChI Key: XNKICCFGYSXSAI-UHFFFAOYSA-N
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Description

1,1-Diphenylpropan-2-amine (CAS: 3139-55-7) is a chiral amine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.308 g/mol. It features two phenyl groups attached to a propane backbone and a stereocenter at the second carbon, making its enantiomers pharmacologically significant.

Properties

IUPAC Name

1,1-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKICCFGYSXSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296918
Record name α-Methyl-β-phenylbenzeneethanamine
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-55-7
Record name α-Methyl-β-phenylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3139-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-methyl-beta-phenyl-
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Record name NSC17143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17143
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl-β-phenylbenzeneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the amine. Another method includes the use of transaminases for the direct synthesis of disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity has been reported to be an environmentally and economically attractive method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1,1-Diphenylpropan-2-amine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1,1-Diphenylpropan-2-amine involves its interaction with various molecular targets. It is known to act on the central nervous system by influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction is similar to that of amphetamines, which are known to increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Applications/Relevance
1,1-Diphenylpropan-2-amine C₁₅H₁₇N 211.308 3139-55-7 Two phenyl groups, stereocenter at C2 Intermediate in APIs, CNS research
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Not specified Two phenyl groups on ethane backbone Pharmaceutical synthesis, material science
(R)-1-Fluoro-1,1-diphenylpropan-2-amine C₁₅H₁₆FN 229.30 352534-91-9 Fluorine substitution at C1, R-configuration Enhanced metabolic stability in drug design
1-(2-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 15402-84-3 Methoxy group at phenyl C2 Potential psychostimulant activity
1-(2-Fluorophenyl)propan-1-amine C₉H₁₂FN 153.20 473249-01-3 Fluorine at phenyl C2, propane backbone Intermediate for fluorinated APIs
N-(cyclopropylmethyl)-3-[(3,5-dimethylphenyl)methoxy]-1,1-diphenylpropan-2-amine C₂₈H₃₃NO 399.58 Not specified Cyclopropylmethyl, methoxy-dimethylphenyl groups GPCR-targeted drug candidate (Substance P receptor)

Detailed Structural and Functional Analysis

Core Backbone Modifications
  • This compound vs. 2,2-Diphenylethan-1-amine :
    The propane backbone in this compound provides greater conformational flexibility compared to the ethane backbone in 2,2-Diphenylethan-1-amine. This flexibility may enhance binding to enzymes or receptors requiring induced-fit interactions .
Substituent Effects
  • Fluorination :
    Fluorine substitution (e.g., in (R)-1-Fluoro-1,1-diphenylpropan-2-amine) introduces electronegativity, improving metabolic stability and altering pharmacokinetics. The R-enantiomer shows distinct binding preferences over the S-form due to steric and electronic effects .
  • This modification is common in psychoactive compounds like amphetamines .
Stereochemical Influence
  • The S-enantiomer of this compound (CAS: 3139-55-7) is often prioritized in chiral synthesis for its higher affinity to certain targets, whereas fluorinated derivatives exhibit enantiomer-specific bioactivity .

Biological Activity

1,1-Diphenylpropan-2-amine, also known as (S)-1,1-diphenylpropan-2-amine , is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H17NC_{15}H_{17}N and features a propan-2-amine backbone with two phenyl groups attached. Its structural characteristics contribute to its unique biological activities.

PropertyValue
Molecular FormulaC15H17NC_{15}H_{17}N
Molecular Weight225.3 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. Studies have shown that it interacts with various reactive oxygen species (ROS), demonstrating potential protective effects against cellular damage caused by oxidative stress .

Neuroactive Potential

Preliminary studies suggest that this compound derivatives may interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction could influence cognitive functions such as memory and mood regulation. The compound's ability to modulate these neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to act as an inhibitor or activator of specific enzymes or receptors involved in neurotransmission and oxidative stress responses. This dual action could explain its diverse biological effects.

Case Study: Antioxidant Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the antioxidant properties of various compounds similar to this compound. The results indicated that this compound exhibited strong inhibition of lipid peroxidation and scavenging activity against DPPH radicals, highlighting its potential as a therapeutic agent against oxidative damage .

Clinical Research Insights

Clinical studies have explored the effects of this compound on neurological disorders. For instance, its derivatives were tested for efficacy in animal models of Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Findings suggested improvements in behavioral outcomes and neurotransmitter balance, warranting further clinical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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